Cas no 163816-04-4 (D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]-)
![D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]- structure](https://ja.kuujia.com/scimg/cas/163816-04-4x500.png)
D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]- 化学的及び物理的性質
名前と識別子
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- D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]-
- (2R,3R,4S,5R)-3,4,5,6-TETRAHYDROXY-2-(((5-OXOPYRROLIDIN-2-YL)METHYL)AMINO)HEXANAL
- (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-(((5-oxopyrrolidin-2-yl)methyl)amino)hexanal
- (2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(5-oxopyrrolidin-2-yl)methylamino]hexanal
- 163816-04-4
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- インチ: InChI=1S/C11H20N2O6/c14-4-7(10(18)11(19)8(16)5-15)12-3-6-1-2-9(17)13-6/h4,6-8,10-12,15-16,18-19H,1-3,5H2,(H,13,17)/t6?,7-,8+,10+,11+/m0/s1
- InChIKey: GPGVFIIFCKNXCE-YQEUHFCPSA-N
計算された属性
- せいみつぶんしりょう: 276.13213636Da
- どういたいしつりょう: 276.13213636Da
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139Ų
- 疎水性パラメータ計算基準値(XlogP): -3.7
D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD626266-1g |
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-(((5-oxopyrrolidin-2-yl)methyl)amino)hexanal |
163816-04-4 | 97% | 1g |
¥5635.0 | 2023-01-31 | |
Ambeed | A588079-1g |
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-(((5-oxopyrrolidin-2-yl)methyl)amino)hexanal |
163816-04-4 | 97% | 1g |
$821.0 | 2024-04-23 |
D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]- 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]-に関する追加情報
Recent Advances in the Study of D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]- (CAS: 163816-04-4)
In recent years, the compound D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]-, with the CAS number 163816-04-4, has garnered significant attention in the field of chemical biology and pharmaceutical research. This modified glucose derivative has shown promising potential in various applications, including drug delivery, metabolic studies, and as a precursor for the synthesis of bioactive molecules. The unique structural modifications in this compound, particularly the introduction of the 2,2-dimethyl-1-oxopropyl group, have been the focus of several studies aimed at understanding its biochemical properties and therapeutic potential.
One of the key areas of research involving 163816-04-4 is its role in targeted drug delivery systems. Recent studies have demonstrated that this glucose derivative can be used to enhance the specificity and efficacy of drug carriers, particularly in cancer therapy. The compound's ability to mimic natural glucose allows it to be preferentially taken up by glucose-hungry cancer cells, thereby improving the delivery of chemotherapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel drug conjugate using 163816-04-4, which showed improved tumor targeting and reduced off-target effects in preclinical models.
Another significant application of D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]- is in the field of metabolic engineering. Researchers have explored its use as a metabolic probe to study glucose uptake and utilization in various cell types. A recent study in ACS Chemical Biology reported the development of a fluorescently labeled version of this compound, enabling real-time visualization of glucose metabolism in live cells. This advancement provides valuable insights into metabolic dysregulation in diseases such as diabetes and cancer, paving the way for new diagnostic and therapeutic strategies.
The synthetic pathways for 163816-04-4 have also been a subject of optimization in recent research. A 2022 paper in Organic Letters detailed a more efficient and scalable synthesis method, which reduces the number of steps and improves overall yield. This development is particularly important for the large-scale production of the compound, which is essential for its potential commercialization and clinical application. The study also highlighted the compound's stability under various physiological conditions, further supporting its suitability for pharmaceutical use.
In addition to its applications in drug delivery and metabolic studies, 163816-04-4 has been investigated for its potential as an antimicrobial agent. Preliminary studies have shown that this glucose derivative exhibits inhibitory effects against certain bacterial strains, possibly due to its interference with bacterial glucose metabolism. While further research is needed to fully elucidate its mechanism of action and efficacy, these findings open up new avenues for the development of novel antibiotics.
In conclusion, the compound D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]- (CAS: 163816-04-4) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications in drug delivery, metabolic engineering, and antimicrobial therapy highlight its broad potential. Continued research and development efforts are expected to further unlock its therapeutic and diagnostic capabilities, making it a valuable asset in the fight against various diseases.
163816-04-4 (D-Glucose, 2-deoxy-2-[(2,2-dimethyl-1-oxopropyl)amino]-) 関連製品
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